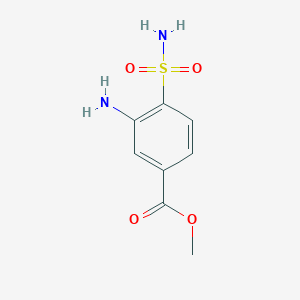

Methyl 3-amino-4-sulfamoylbenzoate

Description

Methyl 3-amino-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is a derivative of benzoic acid and contains both amino and sulfonamide functional groups, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name |

methyl 3-amino-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCNAJOPYMOOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-sulfamoylbenzoate typically involves the esterification of 3-amino-4-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various esters, amides, and thioesters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-sulfamoylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its antimicrobial properties, particularly against bacterial strains.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-sulfamoylbenzoate involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-4-methylbenzoate: Similar structure but lacks the sulfonamide group.

Methyl 3-aminobenzoate: Similar structure but lacks both the sulfonamide and additional amino groups.

Uniqueness

Methyl 3-amino-4-sulfamoylbenzoate is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 3-amino-4-sulfamoylbenzoate (CAS Number: 199535-36-9) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both amino and sulfonamide groups, allows it to engage in various biochemical interactions, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biological activities, and relevant case studies.

The primary mechanism of action for this compound involves its structural similarity to para-aminobenzoic acid (PABA). This similarity enables it to competitively inhibit enzymes involved in folic acid synthesis in bacteria, leading to antimicrobial effects. The sulfonamide group mimics PABA, which is crucial for bacterial growth and replication, thereby disrupting the synthesis of folate necessary for nucleic acid production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to inhibit key enzymes in the folate synthesis pathway, similar to other sulfonamide antibiotics.

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of sulfamoylbenzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. These compounds demonstrated selective binding and inhibition of CAIX, which is implicated in tumor progression and metastasis. The binding affinity of certain derivatives reached values as low as 0.12 nM, indicating strong potential for therapeutic development in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and sulfonamide groups | Antimicrobial, anticancer potential |

| Methyl 3-amino-4-methylbenzoate | Lacks sulfonamide group | Limited biological activity |

| Methyl 3-aminobenzoate | Lacks both sulfonamide and additional amino groups | Minimal activity compared to sulfamoyl derivatives |

The presence of both amino and sulfonamide functionalities in this compound distinguishes it from other related compounds, enhancing its reactivity and biological activity .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentrations (MICs) were determined, establishing its potential as a broad-spectrum antibiotic.

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit CAIX activity in cancer cell lines. The selectivity for CAIX over other isoforms suggests a promising avenue for targeted cancer therapy.

- Enzyme Binding Studies : Molecular docking simulations revealed that this compound interacts favorably with the active site of target enzymes involved in folate metabolism, corroborating its proposed mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.